

TG4-155 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG4-155

Cat. No.: B1682783

Get Quote

TG4-155 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental use of **TG4-155**, a potent and selective EP2 receptor antagonist.

Stability and Storage Conditions

Proper storage and handling of **TG4-155** are crucial for maintaining its integrity and ensuring reliable experimental outcomes. The following table summarizes the recommended storage conditions for **TG4-155** in both solid form and in various solvents.

Form	Storage Temperature	Duration	Supplier Recommendations
Powder (Solid)	-20°C	≥ 1 to 4 years	[1][2][3]
2-8°C	Not specified	[4]	
In DMSO	-80°C	6 months to 2 years	[5]
-20°C	Up to 1 year		
4°C	2 weeks	_	
In Ethanol	-20°C	Up to 3 months	_



Note: It is strongly recommended to prepare solutions fresh for each experiment. If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and experimental use of **TG4-155**.

- 1. How should I prepare a stock solution of **TG4-155**?
- Answer: TG4-155 is soluble in several organic solvents. For most cell-based assays,
 Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific
 formulations may be required. One protocol suggests preparing a stock solution in DMSO
 and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and
 saline. Always use fresh, anhydrous DMSO to prepare your stock solution, as moisture can
 affect the solubility and stability of the compound.
- 2. I am observing poor solubility of **TG4-155** in my solvent. What can I do?
- Answer: Ensure you are using a high-purity, anhydrous solvent. The solubility of TG4-155 is
 reported to be up to 125 mg/mL in DMSO, 50 mg/mL in DMF, and 5 mg/mL in Ethanol. If you
 still experience solubility issues, gentle warming and vortexing may help. However, avoid
 excessive heat as it may degrade the compound. Always prepare solutions on the same day
 of use if possible.
- 3. My experimental results are inconsistent. What could be the cause?
- Answer: Inconsistent results can stem from several factors:
 - Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
 - Cell Line Variability: The expression of the EP2 receptor can vary between cell lines and even with passage number. Regularly check the expression of the target receptor in your experimental system.



- Off-Target Effects: While TG4-155 is highly selective for the EP2 receptor, it has been shown to inhibit the serotonin 5-HT2B receptor and hERG at higher concentrations (IC50 = 2.6 μM and 12 μM, respectively). Consider if these off-target effects could be influencing your results and use the lowest effective concentration of TG4-155.
- 4. What is the recommended concentration of **TG4-155** for in vitro experiments?
- Answer: The effective concentration of TG4-155 will vary depending on the cell type and the specific assay. For in vitro studies, concentrations in the range of 0.01 to 1 μM have been shown to effectively suppress PGE2-induced cancer cell proliferation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Below are detailed methodologies for common experiments involving TG4-155.

In Vitro Cell-Based cAMP Assay

This protocol is designed to measure the antagonistic effect of **TG4-155** on PGE2-induced cAMP formation in cells overexpressing the human EP2 receptor.

- Cell Culture: Culture human EP2-overexpressing C6 glioma cells in appropriate media and conditions.
- Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Compound Preparation: Prepare a serial dilution of TG4-155 in assay buffer. Also, prepare a stock solution of the EP2 agonist, Prostaglandin E2 (PGE2).
- Treatment:
 - Pre-incubate the cells with varying concentrations of TG4-155 for a specified period (e.g., 15-30 minutes).
 - Stimulate the cells with a fixed concentration of PGE2 (e.g., corresponding to the EC80)
 for a defined time (e.g., 30 minutes).



- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET based).
- Data Analysis: Plot the cAMP levels against the concentration of TG4-155 to determine the IC50 value.

In Vivo Mouse Model of Neurodegeneration

This protocol describes the administration of **TG4-155** in a mouse model of status epilepticus-induced neurodegeneration.

- Animal Model: Induce status epilepticus in C57BL/6 mice using pilocarpine.
- Compound Preparation: Prepare a solution of TG4-155 for intraperitoneal (i.p.) injection. A
 previously used formulation involved dissolving TG4-155 for in vivo use.
- Administration: Administer TG4-155 via i.p. injection at a dose of 5 mg/kg at 1 and 12 hours after the induction of status epilepticus.
- Tissue Collection and Analysis: After a defined period, euthanize the mice and collect brain tissue.
- Neurodegeneration Assessment: Perform histological analysis (e.g., Fluoro-Jade B staining) on brain sections to quantify neuronal death in hippocampal subregions.
- Data Analysis: Compare the neurodegeneration scores between the vehicle-treated and TG4-155-treated groups.

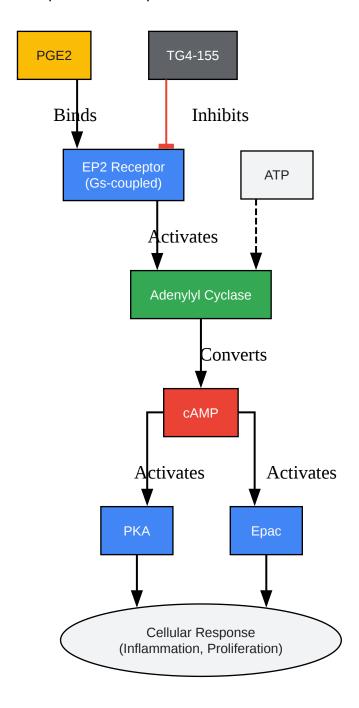
Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin E2 (PGE2) EP2 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) binds to the Gs-protein coupled EP2 receptor. This binding event activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein



activated by cAMP (Epac). These downstream effectors then modulate various cellular processes, including gene expression, cell proliferation, and inflammation.



Click to download full resolution via product page

Caption: PGE2-EP2 signaling pathway and the inhibitory action of **TG4-155**.

Experimental Workflow for In Vitro Antagonism Assay



The following diagram outlines the key steps for assessing the antagonistic activity of **TG4-155** in a cell-based assay.



Click to download full resolution via product page

Caption: Workflow for determining the in vitro antagonistic potency of **TG4-155**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. TG4-155|1164462-05-8|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [TG4-155 stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682783#tg4-155-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com